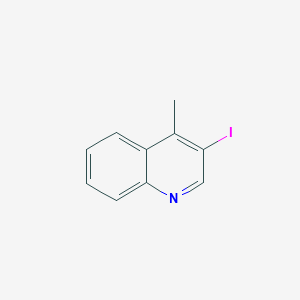

3-Iodo-4-methylquinoline

説明

Structure

3D Structure

特性

分子式 |

C10H8IN |

|---|---|

分子量 |

269.08 g/mol |

IUPAC名 |

3-iodo-4-methylquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 |

InChIキー |

SGBBGVQSCKDWQW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=NC2=CC=CC=C12)I |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Iodo 4 Methylquinoline and Iodoquinoline Scaffolds

Direct Iodination Strategies

Direct C-H iodination of the quinoline (B57606) core represents an atom-economical and efficient approach to introduce an iodine atom at a specific position. These methods circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Regioselective C3-Iodination Protocols for Quinolines and Quinolones

The selective introduction of an iodine atom at the C3 position of quinolines and quinolones is a significant synthetic challenge due to the multiple reactive C-H bonds present in the heterocyclic system. rsc.org A novel and convenient method has been developed for the regioselective iodination of quinolines at their C3 position under metal-free conditions. acs.orgnih.gov This approach allows for the preparation of C3-iodinated quinolines in gram quantities with good yields. acs.orgnih.gov The reaction is believed to proceed through a radical intermediate. acs.orgnih.gov

A radical-based direct C-H iodination protocol has also been developed that demonstrates C3 selectivity for both quinolines and quinolones. scispace.comnih.govrsc.org This method is scalable and applicable to both electron-rich and electron-poor heteroaromatic iodides. nih.govrsc.org For instance, the iodination of various quinoline derivatives using this protocol has been shown to be effective. scispace.com While 6-methoxy quinolines tend to yield C5-iodinated products, the majority of other substituted quinolines undergo iodination at the C3 position. scispace.com Similarly, N-substituted quinolones also yield the corresponding C3-iodinated products under these conditions. scispace.com

| Substrate | Product | Yield (%) |

| 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 |

| 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 |

| 8-Nitroquinoline (B147351) | 3-Iodo-8-nitroquinoline (B1314853) | 80 |

| 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65 |

| 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55 |

| N-Benzyl quinolone | N-Benzyl-3-iodoquinolone | 65 |

| N-Methyl quinolone | N-Methyl-3-iodoquinolone | - |

Radical-Based C-H Iodination Approaches

Radical-based approaches are particularly effective for the C3-iodination of the quinoline nucleus. rsc.orgscispace.com The stability of the radical intermediate formed at the C3 position is a key factor driving this selectivity. rsc.org One such protocol utilizes potassium persulfate (K₂S₂O₈) and sodium iodide in the presence of a cerium catalyst to generate the iodo radical, leading to selective C3 iodination. scispace.com

Mechanistic studies suggest that the in situ generation of an iodo radical is responsible for the selective C3 iodination. scispace.com However, with highly electron-rich substrates, alternative electrophilic iodination pathways may compete, leading to different regioselectivities. scispace.com A proposed mechanism involves the generation of the iodo radical, which then attacks the C3 position of the quinoline ring. scispace.com This method has proven to be operationally simple and scalable. scispace.com For example, the conversion of 8-nitroquinoline to 3-iodo-8-nitroquinoline was successfully performed on a gram scale with only a slight decrease in yield compared to the smaller scale reaction. scispace.com

Iodination with Specific Reagents (e.g., Iodine Monochloride, N-Iodosuccinimide, 1,3-Diiodo-5,5-Dimethylhydantoin)

A variety of specific iodinating reagents have been employed to achieve the iodination of quinolines and related heterocycles.

Iodine Monochloride (ICl) is a versatile interhalogen compound used for both iodination and chlorination. calibrechem.com Its high regioselectivity and the ability to perform reactions under mild conditions make it a valuable reagent in pharmaceutical synthesis. calibrechem.com The polarized nature of the I-Cl bond contributes to its unique reactivity. calibrechem.com

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodinations. organic-chemistry.org It can be activated by Lewis acids or strong acids like trifluoroacetic acid to iodinate a range of aromatic compounds, including quinolines. organic-chemistry.org For instance, rhodium-catalyzed C-H iodination of quinoline-N-oxide with NIS has been shown to achieve C8 iodination. rsc.org NIS can also be used in radical reactions. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a solid, non-sublimating iodinating agent that offers an alternative to molecular iodine and NIS. organic-chemistry.org DIH exhibits high reactivity and selectivity and can be used to iodinate electron-rich aromatic compounds. organic-chemistry.org In the presence of a strong acid like sulfuric acid, DIH can generate a "superelectrophilic" iodine species capable of iodinating even deactivated aromatic rings. researchgate.net

| Reagent | Key Features |

| Iodine Monochloride (ICl) | Versatile for iodination and chlorination; high regioselectivity; mild reaction conditions. calibrechem.com |

| N-Iodosuccinimide (NIS) | Common electrophilic iodinating agent; can be activated by acids; used in both electrophilic and radical pathways. rsc.orgorganic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Solid, stable reagent; high reactivity and selectivity; can iodinate deactivated arenes in the presence of strong acid. organic-chemistry.orgresearchgate.net |

Classical Quinoline Synthesis Adaptations for Iodinated Products

Classical methods for quinoline synthesis can be adapted to produce iodinated derivatives, either by using iodinated precursors or by incorporating an iodination step within the synthetic sequence.

Friedländer Annulation with Iodine Catalysis for Substituted Quinolines

The Friedländer annulation is a fundamental reaction in quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org Molecular iodine has been identified as a highly efficient and mild catalyst for this transformation. rsc.orgorganic-chemistry.org Utilizing just 1 mol% of iodine, a wide range of polysubstituted quinolines can be synthesized in excellent yields at room temperature. organic-chemistry.org This method is environmentally benign, avoiding the use of harsh acids or bases. organic-chemistry.orgresearchgate.net

The reaction proceeds efficiently in ethanol (B145695) and is tolerant of air. organic-chemistry.org This iodine-catalyzed approach has been successfully applied to the synthesis of various quinolines and polycyclic quinolines from both cyclic and acyclic ketones. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | I₂ (1 mol%) | 98 |

| 2-Aminobenzophenone | Acetone (B3395972) | I₂ (1 mol%) | 92 |

| 2-Aminoacetophenone | Cyclohexanone | I₂ (1 mol%) | 95 |

Conrad-Limpach Synthesis Routes to Iodoquinolones

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines, also known as 4-quinolones. synarchive.comwikipedia.org The synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The initial condensation forms an enamine, which is then cyclized at high temperatures to yield the 4-quinolone. synarchive.com

This method can be adapted to produce iodoquinolones by using appropriately substituted anilines or β-ketoesters as starting materials. For instance, the reaction of an iodo-substituted aniline (B41778) with a β-ketoester would lead to the corresponding iodo-4-quinolone. The reaction conditions, particularly the temperature of cyclization, can influence the final product, with kinetic control favoring the 4-quinolone and thermodynamic control potentially leading to the 2-quinolone isomer. quimicaorganica.org While the classical synthesis often requires high temperatures (around 250 °C) for the cyclization step, the use of high-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.orgmdpi.com

Doebner Synthesis of Iodoquinoline-4-carboxylic Acids

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a well-established method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. This reaction can be adapted to produce iodoquinoline-4-carboxylic acids by utilizing iodo-substituted anilines or aldehydes as starting materials.

The reaction mechanism is believed to proceed through the formation of a Schiff base from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. One of the key advantages of the Doebner reaction is the commercial availability of a wide variety of substituted anilines and aldehydes, allowing for the synthesis of a diverse range of quinoline derivatives.

While classic synthetic approaches like the Doebner synthesis are widely used, they can sometimes be limited by harsh reaction conditions or low yields. Recent advancements have focused on developing more efficient protocols. For instance, a hydrogen-transfer variation of the Doebner reaction has been developed to improve yields, especially for anilines with electron-withdrawing groups.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Key Feature |

| Iodoaniline | Aldehyde | Pyruvic Acid | Iodoquinoline-4-carboxylic acid | Introduction of iodine on the benzene (B151609) ring. |

| Aniline | Iodo-aldehyde | Pyruvic Acid | Iodoquinoline-4-carboxylic acid | Introduction of iodine on the pyridine (B92270) ring. |

This table illustrates the adaptability of the Doebner synthesis for the preparation of iodoquinoline-4-carboxylic acids through the use of halogenated starting materials.

Povarov Reaction for Iodoquinoline Formation

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. An iodine-promoted Povarov multicomponent reaction has been developed, which is particularly relevant for the synthesis of iodoquinolines.

In this variation, molecular iodine can act as a catalyst, promoting the reaction through an iodination/Kornblum oxidation sequence, especially when using α-ketoesters as one of the components. This method provides a direct route to functionalized quinolines and can be performed as a one-pot, two-step process without the need for transition metals, highlighting its efficiency and scalability.

The versatility of the Povarov reaction allows for the synthesis of a wide array of substituted quinolines. The reaction can be catalyzed by various Lewis acids, and the choice of catalyst can influence the reaction rate and yield. The subsequent oxidation of the resulting tetrahydroquinoline to the aromatic quinoline is a crucial step, and reagents like manganese dioxide have been found to be effective, providing high yields and clean reactions.

| Reactant A | Reactant B | Reactant C | Catalyst/Promoter | Product |

| Aniline | Aldehyde | Activated Alkene | Iodine | Iodo-substituted Tetrahydroquinoline |

| 2-Methylquinoline | Arylamine | α-Ketoester | Iodine | Iodo-substituted 2,2'-Biquinoline |

This table showcases examples of the Povarov reaction for the synthesis of iodoquinoline derivatives, highlighting the role of iodine as a promoter.

Multi-Component Reactions (MCRs) for Iodoquinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. MCRs have gained significant attention in organic and medicinal chemistry for their ability to generate diverse molecular libraries.

An iodine-mediated multicomponent synthesis of quinoline derivatives has been developed using a solvent-free mechanochemical process. This environmentally benign approach utilizes appropriately designed aniline derivatives for an oxidative annulation reaction, leading to a series of quinoline derivatives with various functionalities in high yields. A significant advantage of this method is that the iodine used as an activator remains in the quinoline molecule, allowing for further functionalization.

The Povarov reaction, as discussed in the previous section, is a prime example of an MCR used for quinoline synthesis. The ability to introduce complexity in a single step makes MCRs a powerful tool for the rapid construction of iodoquinoline scaffolds.

Catalytic Approaches in 3-Iodo-4-methylquinoline Synthesis

Catalytic methods offer significant advantages in organic synthesis, including milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of this compound and its derivatives has benefited from the development of various catalytic approaches.

Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations. It can function as a mild Lewis acid to activate substrates and as an oxidizing agent to promote aromatization.

In the context of quinoline synthesis, molecular iodine has been effectively used as a catalyst in the Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is highly efficient, with yields ranging from 53% to 98% for a variety of substrates. The reaction proceeds under mild conditions, often at room temperature in ethanol, and is tolerant of air, making it an environmentally friendly alternative to traditional acid- or base-catalyzed methods.

The Lewis acidic nature of iodine is believed to activate the carbonyl group, facilitating the initial condensation, while its oxidizing ability promotes the final aromatization step to form the quinoline ring. This dual catalytic role makes molecular iodine a versatile and powerful tool in quinoline synthesis.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception. Palladium-catalyzed reactions, in particular, have been extensively used for the construction of the quinoline core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions have been successfully applied to the synthesis of polysubstituted quinolines, including those containing iodine.

The Suzuki coupling of dihaloquinolines with arylboronic acids allows for the selective introduction of aryl groups at specific positions on the quinoline ring. For example, the reaction of a 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline with an arylboronic acid can lead to the formation of arylated quinolines. The high reactivity of the carbon-iodine bond towards oxidative addition with palladium makes iodo-substituted quinolines excellent substrates for these coupling reactions.

Furthermore, palladium-catalyzed cyclization and annulation reactions provide direct routes to the quinoline scaffold. For instance, the reaction of 2-iodoanilines with alkynes in the presence of a palladium catalyst can lead to the formation of substituted quinolines. These methods offer a high degree of control over the substitution pattern of the final product and are tolerant of a wide range of functional groups.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product |

| Suzuki Coupling | Dihaloquinoline | Arylboronic Acid | Palladium(0) | Polysubstituted Quinoline |

| Carbonylative Annulation | 2-Iodoaniline | Alkyne | Palladium(0) | 3,4-Disubstituted Quinolin-2(1H)-one |

| Intramolecular Cyclization | 2-Alkylbenzaldoxime | - | Pd(PPh3)4/PhCOOH | 3,4-Dihydroisoquinoline N-oxide |

This table summarizes key palladium-catalyzed reactions for the synthesis of quinoline and isoquinoline (B145761) derivatives, highlighting the versatility of this catalytic approach.

Photocatalytic Methods (e.g., Visible-Light-Mediated Reactions)

Photocatalysis, particularly using visible light, has emerged as a sustainable and powerful tool for organic synthesis. These methods allow for the generation of radical intermediates under exceptionally mild conditions. For iodoquinoline synthesis, a visible-light-induced radical cyclization of N-propargyl anilines can be achieved using a photosensitizer like eosin (B541160) Y. The process involves the formation of a radical that undergoes intramolecular cyclization onto the alkyne, followed by trapping with an iodine source to yield the 3-iodoquinoline. This approach avoids the need for high temperatures and harsh chemical oxidants.

Nanocatalysis in Iodoquinoline Synthesis

Nanocatalysis offers significant improvements in catalytic efficiency, selectivity, and catalyst recyclability. The use of metal nanoparticles provides a high surface-area-to-volume ratio, which enhances catalytic activity. For example, copper oxide nanoparticles have been effectively used in the synthesis of polysubstituted quinolines. By including an iodine source in the reaction, this methodology can be readily adapted for the synthesis of iodoquinolines. A key advantage of using nanocatalysts is their heterogeneous nature, which simplifies their separation from the reaction mixture and allows for their recovery and reuse, a core principle of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to create more environmentally benign synthetic processes by minimizing waste and reducing the use of hazardous materials.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, simplify work-up procedures, and can lead to increased reaction rates. The classic Friedländer annulation, which is a key method for quinoline synthesis, can be performed under solvent-free conditions. For instance, the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene group, a foundational step for building the this compound structure, has been successfully conducted without a solvent, often enhanced by microwave irradiation to shorten reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. researchgate.netmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds like quinolines. The application of microwave irradiation in the synthesis of halo-substituted quinolines demonstrates its utility in creating iodoquinoline scaffolds.

For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been achieved by treating substituted acetanilide (B955) with a Vilsmeier-Haack reagent under microwave irradiation for one hour, resulting in a 94% yield. jmpas.com Another efficient, microwave-assisted route has been developed for synthesizing various substituted 3-halopyrazolo[1,5-a]pyrimidines by reacting β-enaminones with NH-5-aminopyrazoles at 180 °C, affording yields between 85-97% in just two minutes. nih.gov These examples highlight the potential for rapid and high-yield synthesis of halogenated heterocyclic systems.

The Gould-Jacobs reaction, a classical method for quinoline synthesis, has also been adapted to microwave conditions to produce 3-acetyl-4-hydroxyquinoline derivatives, demonstrating the broad applicability of this heating method to established synthetic protocols. Furthermore, a catalyst-free, one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore was developed using microwave assistance at 150°C for 8 minutes, yielding products in the 68-82% range. nih.gov While a direct microwave-assisted synthesis for this compound is not extensively detailed, these methodologies for related halo- and substituted quinolines provide a strong foundation for its potential development.

| Precursors | Reagents/Conditions | Product | Yield (%) | Time | Reference |

| Substituted Acetanilide | DMF, POCl₃, Microwave | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | 94% | 1 hr | jmpas.com |

| β-enaminones, NH-5-aminopyrazoles | Microwave, 180°C | 3-halopyrazolo[1,5-a]pyrimidines | 85-97% | 2 min | nih.gov |

| Formyl-quinoline, heterocyclic amine, 1,3-diketone | DMF, Microwave, 150°C | Dihydropyrido[2,3-d]pyrimidines | 68-82% | 8 min | nih.gov |

| 4-Morpholinoacetophenone, benzaldehydes | 5% ethanolic NaOH, Microwave, 80°C | Morpholine-based chalcones | - | 1-2 min | mdpi.com |

Aqueous Media Reactions

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry, offering benefits such as low cost, non-flammability, and unique reactivity. rsc.orgrsc.org Several classical quinoline syntheses have been successfully adapted to aqueous or partially aqueous conditions.

The Doebner Reaction , which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, can be performed in water. wikipedia.orgresearchgate.net For example, Ytterbium perfluorooctanoate has been used as an efficient catalyst for the Doebner reaction in water under mild conditions. researchgate.netnih.gov This approach is significant as it provides a pathway to quinoline-4-carboxylic acids, which are precursors for various substituted quinolines. nih.gov

The Pfitzinger Reaction , reacting isatin (B1672199) with a carbonyl compound in the presence of a base, is another key method for producing quinoline-4-carboxylic acids. wikipedia.org This reaction has also been adapted to aqueous media. For instance, a one-pot synthesis of quinoline-4-carboxylic acids has been developed by reacting isatin with enaminones in water. researchgate.net

The Friedländer Reaction , a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, has been shown to proceed efficiently in water without any catalyst. organic-chemistry.org Synthesizing various quinolines by reacting 2-aminobenzaldehyde with ketones or malononitrile (B47326) at 70°C in water resulted in excellent yields, demonstrating the potential of catalyst-free synthesis in aqueous media. organic-chemistry.org

These methodologies showcase the feasibility of synthesizing the core quinoline structure in environmentally friendly aqueous systems, which can be further functionalized to yield target compounds like this compound.

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Yb(PFO)₃, Water | Quinoline-4-carboxylic acid | researchgate.netnih.gov |

| Pfitzinger Reaction | Isatin, Enaminone | Water | Quinoline-4-carboxylic acid | researchgate.net |

| Friedländer Reaction | 2-Aminobenzaldehyde, Ketone | Water, 70°C, Catalyst-free | Substituted Quinoline | organic-chemistry.org |

Mechano-synthesis Approaches

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, offers a solvent-free, energy-efficient, and green alternative to traditional solution-phase synthesis. rsc.orgnih.gov This technique has been increasingly applied to the synthesis of N-heterocyclic compounds. nih.gov

An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinolines via oxidative annulation of aniline derivatives. researchgate.net This method is particularly relevant as it directly involves iodine in the formation of the quinoline ring. Furthermore, a transition-metal- and solvent-free protocol for the cross-coupling of haloquinolines with potassium O-alkyl xanthates has been successfully demonstrated using ball milling, showcasing the ability of mechanochemistry to facilitate reactions on pre-formed haloquinoline scaffolds. rsc.org

The synthesis of pyrimido[4,5-b]quinolines has been achieved through a one-pot, catalyst-free, and solvent-free multicomponent reaction in a ball mill, highlighting the power of this method for constructing complex heterocyclic systems from simple precursors. rsc.org These approaches demonstrate that mechanosynthesis is a viable and powerful tool for preparing iodoquinoline scaffolds, minimizing waste and avoiding the use of hazardous solvents.

| Reactants | Reagents/Conditions | Product Type | Key Feature | Reference |

| Aniline derivatives | Iodine, Ball milling | Multi-substituted quinolines | Iodine-mediated, solvent-free | researchgate.net |

| Haloquinolines, Potassium O-alkyl xanthates | Ball milling | S-quinolyl xanthates | Transition-metal-free coupling | rsc.org |

| 1,3-Diketones, 6-Aminouracil, Aldehyde | Ball milling | Pyrimido[4,5-b]quinolines | Catalyst- and solvent-free MCR | rsc.org |

N-Alkylation Strategies for Quaternary Ammonium (B1175870) Salts of 4-Methylquinoline (B147181)

The quaternization of the nitrogen atom in the quinoline ring leads to the formation of quaternary ammonium salts, which modifies the electronic properties and solubility of the molecule. N-alkylation is a fundamental transformation for achieving these salts.

The reaction typically involves treating the quinoline derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a dialkyl sulfate (B86663). google.comgoogle.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), chloroform, or toluene (B28343) often being employed. google.comgoogle.com For instance, the quaternization of quinoline oligomers with benzyl chloride has been performed in various solvents, with DMSO providing the highest yield (95%). google.com

Steric hindrance can play a significant role in quaternization reactions. For example, the reaction of a tosylate with 2-methylpyridine (B31789) resulted in a lower yield (31%) compared to the reaction with pyridine (78%), indicating that substituents near the nitrogen atom can impede the approach of the alkylating agent. nih.gov This suggests that while 4-methylquinoline can be readily alkylated, the introduction of bulky groups at the 2 or 8 positions could reduce the efficiency of the N-alkylation. The reaction conditions, including temperature and the use of an excess of the alkylating agent, can be optimized to drive the reaction to completion. google.com

| Quinoline Substrate | Alkylating Agent | Solvent | Product | Yield (%) | Reference |

| Quinoline Oligomer | Benzyl Chloride | Toluene | Benzyl quinolinium chloride oligomer | 80% | google.com |

| Quinoline Oligomer | Benzyl Chloride | Chloroform | Benzyl quinolinium chloride oligomer | 75% | google.com |

| Quinoline Oligomer | Benzyl Chloride | Dimethylsulfoxide | Methyl quinolinium sulfate oligomer | 95% | google.com |

| Ribofuranoside Tosylate | Pyridine | Acetonitrile | Pyridinium tosylate salt | 78% | nih.gov |

| Ribofuranoside Tosylate | 2-Methylpyridine | Acetonitrile | 2-Methylpyridinium tosylate salt | 31% | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of chiral quinoline derivatives is of high importance due to the distinct biological activities often exhibited by different enantiomers. While specific methods for the asymmetric synthesis of this compound are not prevalent, general strategies for creating chiral 3-substituted quinolines can be adapted.

One powerful approach involves the use of chiral catalysts. A photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex has been developed for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines. rsc.orgrsc.org This method generates products with both axial and central chirality in high yields and with excellent enantioselectivity (up to 90% ee). rsc.org Such catalytic systems could potentially be applied to the addition of iodine-containing fragments or to a subsequent iodination of a chiral 3-substituted precursor.

Another strategy relies on the use of chiral auxiliaries or templates. The synthesis of enantiopure polysubstituted piperidines has been achieved through chiral non-racemic oxazolo[3,2-a]piperidone lactams, where the chirality is induced by an auxiliary that is later removed. researchgate.net Similarly, chiral derivatizing reagents, such as those derived from L-proline, have been synthesized from a quinoline base and used to create diastereomers that can be separated chromatographically. researchgate.net These principles could be applied by incorporating a chiral substituent onto the 4-methylquinoline scaffold, directing a subsequent iodination reaction to the 3-position in a stereoselective manner, or by resolving a racemic mixture of this compound derivatives.

Reactivity and Functionalization of 3 Iodo 4 Methylquinoline

Cross-Coupling Reactions at the C3-Iodine Position

The carbon-iodine bond at the C3 position of 3-iodo-4-methylquinoline is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation and Other Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This palladium-catalyzed process involves the reaction of the iodoquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. ntu.edu.twlibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. organic-synthesis.com

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the iodoquinoline to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A variety of aryl and heteroaryl groups can be introduced at the 3-position of the 4-methylquinoline (B147181) core using this methodology. For instance, the coupling with phenylboronic acid would yield 3-phenyl-4-methylquinoline. The reaction conditions can be tailored to optimize yields, often employing catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and bases such as sodium carbonate, potassium carbonate, or cesium fluoride. organic-synthesis.comnih.govnih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions with this compound based on established procedures for similar iodo-heterocycles.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 80-100 | 3-Phenyl-4-methylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 3-(4-Methoxyphenyl)-4-methylquinoline |

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 4-Methyl-3-(thiophen-2-yl)quinoline |

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Heck Reactions, Sonogashira Couplings)

Beyond the Suzuki-Miyaura reaction, the C3-iodine bond of this compound is also reactive in other significant palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings.

The Heck reaction involves the coupling of the iodoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a valuable tool for the synthesis of vinyl-substituted quinolines. For example, the reaction of this compound with styrene, catalyzed by a palladium source like palladium(II) acetate and a phosphine ligand, would be expected to yield (E)-4-methyl-3-styrylquinoline. nih.gov The reaction typically proceeds with high stereoselectivity to afford the trans-alkene. nih.gov

Table 2: Representative Heck Coupling Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | (E)-4-Methyl-3-styrylquinoline |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | (E)-Butyl 3-(4-methylquinolin-3-yl)acrylate |

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-4-methylquinolines. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. libretexts.org The reaction of this compound with phenylacetylene, for instance, would produce 4-methyl-3-(phenylethynyl)quinoline. researchgate.net The resulting alkynylquinolines are versatile intermediates for further synthetic transformations.

Table 3: Representative Sonogashira Coupling Reactions of this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25-50 | 4-Methyl-3-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | 60 | 4-Methyl-3-((trimethylsilyl)ethynyl)quinoline |

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

While the quinoline ring is generally electron-deficient and thus susceptible to nucleophilic attack, direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is challenging without activation. The presence of the electron-donating methyl group at the 4-position can slightly decrease the electrophilicity of the ring. However, under forcing conditions or with strong nucleophiles, substitution may occur.

For SNAr to proceed, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups, which are absent in this compound. Nevertheless, reactions with potent nucleophiles like sodium azide (B81097) (NaN₃) could potentially lead to the formation of 3-azido-4-methylquinoline, a precursor for triazoles and other nitrogen-containing heterocycles. masterorganicchemistry.comnih.gov

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The positions C5 and C8 are the most common sites for electrophilic substitution in quinolines.

For this compound, electrophilic substitution would be expected to occur at the C5 or C8 positions. The directing effects of the existing iodo and methyl groups would also play a role. However, the strongly deactivating effect of the quinoline nitrogen generally requires harsh reaction conditions. For example, nitration with a mixture of nitric and sulfuric acids would likely yield a mixture of 5-nitro- and 8-nitro-3-iodo-4-methylquinoline, with the precise ratio depending on the specific reaction conditions. Similarly, bromination with bromine in the presence of a Lewis acid would be expected to introduce a bromine atom at the C5 or C8 position. nih.gov

Oxidative and Reductive Transformations of the Quinoline Core

The quinoline core of this compound can undergo both oxidative and reductive transformations, although the conditions must be carefully chosen to avoid side reactions involving the substituents.

Oxidative Transformations: The quinoline ring is relatively resistant to oxidation. Strong oxidizing agents under harsh conditions can lead to the degradation of the ring system. However, selective oxidation of the nitrogen atom to form the corresponding N-oxide is possible using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would exhibit altered reactivity in subsequent reactions.

Reductive Transformations: The heterocyclic ring of the quinoline system can be selectively reduced. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction conditions, either the pyridine (B92270) ring or both rings can be reduced. For example, hydrogenation over a platinum or palladium catalyst can yield 1,2,3,4-tetrahydro-3-iodo-4-methylquinoline. researchgate.net More vigorous conditions could lead to the reduction of both rings. It is important to note that under certain catalytic hydrogenation conditions, dehalogenation (loss of the iodine atom) can be a competing side reaction.

Transformations Involving the 4-Methyl Substituent

The 4-methyl group of this compound is a site for various chemical transformations, most notably oxidation. The methyl group can be oxidized to an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidizing agent and reaction conditions.

A common and selective method for the oxidation of a methyl group at the 4-position of a quinoline is the use of selenium dioxide (SeO₂). adichemistry.com This reaction typically yields the corresponding aldehyde, in this case, 3-iodoquinoline-4-carbaldehyde. researchgate.netnih.gov This aldehyde is a valuable intermediate for further synthetic manipulations, such as aldol (B89426) condensations, Wittig reactions, and the formation of imines. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

For instance, the resulting 3-iodoquinoline-4-carbaldehyde could undergo a base-catalyzed aldol condensation with a ketone like acetone (B3395972) to form a β-hydroxy ketone, which could then be dehydrated to the corresponding α,β-unsaturated ketone.

Further oxidation of the aldehyde or direct oxidation of the methyl group with stronger oxidizing agents like potassium permanganate (B83412) could lead to the formation of 3-iodoquinoline-4-carboxylic acid.

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For 3-Iodo-4-methylquinoline, the molecular ion peak (M⁺) would be expected at m/z 269, corresponding to the molecular formula C₁₀H₈IN. The presence of iodine would be readily identified by its characteristic isotopic pattern. The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of an iodine atom (m/z 127) to give a prominent peak at m/z 142. Another potential fragmentation pathway could be the loss of a methyl radical (CH₃) to yield a fragment at m/z 254, followed by the loss of an iodine atom. The fragmentation pattern of quinoline (B57606) derivatives often involves the loss of HCN (27 mass units) from the heterocyclic ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 269 | [M]⁺ |

| 142 | [M - I]⁺ |

| 254 | [M - CH₃]⁺ |

| 127 | [I]⁺ |

Note: The relative intensities of these peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group will be observed around 1380 cm⁻¹ and 1460 cm⁻¹. A key feature would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch (CH₃) |

| 1580-1620 | C=C and C=N Ring Stretch |

| 1450-1500 | C=C and C=N Ring Stretch |

| 1380 | CH₃ Bend |

| < 600 | C-I Stretch |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported in the searched literature, analysis of related quinoline derivatives provides insight into the expected solid-state structure.

The quinoline ring system is inherently planar. The iodine atom and the methyl group, being substituents on this ring, would lie in or very close to the plane of the ring. The crystal packing would be influenced by intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules. The presence of the bulky iodine atom could influence the packing arrangement, potentially leading to specific intermolecular I···N or I···π interactions. The precise bond lengths and angles within the molecule, as well as the details of the crystal packing, could be unambiguously determined if a suitable single crystal were to be analyzed.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comscirp.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, provide insights into various molecular properties that dictate their chemical behavior. mdpi.comrsc.orgnih.gov These calculations can determine parameters such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. rsc.orgresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of molecular reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For instance, in studies of various quinoline derivatives, the HOMO is often localized over the quinoline ring system and electron-donating substituents, while the LUMO is distributed over the electron-accepting parts of the molecule. rsc.org This distribution helps predict sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a molecule like 3-iodo-4-methylquinoline, the nitrogen atom in the quinoline ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms and the region around the iodine atom may exhibit positive potential (electrophilic). These theoretical calculations are fundamental in predicting how the molecule will interact with other reagents and biological macromolecules. scirp.org

Table 1: Key Electronic Properties Calculated by DFT for Quinoline Derivatives Note: This table presents typical parameters obtained from DFT studies on quinoline derivatives as specific data for this compound is not available. The values are illustrative.

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | The energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. |

| Electronegativity | χ | The power to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. smu.edumdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. smu.edu This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For reactions involving quinoline derivatives, such as cycloadditions or nucleophilic substitutions, computational approaches can delineate the step-by-step pathway. researchgate.net The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state connects the intended reactants and products, providing a detailed picture of the bond-forming and bond-breaking processes along the reaction path. smu.edu

The study of reaction mechanisms can be broken down into distinct phases: a contact phase, a preparation phase where reactants orient themselves, a transition state phase where the key chemical transformations occur, and finally, product adjustment and separation phases. smu.edu For a hypothetical reaction involving this compound, computational analysis could predict, for example, whether a substitution at the iodine-bearing carbon proceeds via a concerted or a multi-step mechanism. This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies for Scaffold Design and Ligand-Receptor Interaction Patterns

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is central to structure-based drug design. Quinoline and its derivatives, including iodinated analogues, are frequently explored as scaffolds for developing inhibitors of various enzymes and receptors. nih.govresearchgate.net

In docking studies, derivatives of the quinoline scaffold have been evaluated against numerous biological targets, including HIV reverse transcriptase, various kinases, and microbial enzymes. nih.govresearchgate.netjournalcra.com For example, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, compounds were docked into the enzyme's active site (PDB ID: 4I2P) to predict their binding affinity. nih.gov The results revealed that specific substitutions on the quinoline ring could lead to high docking scores, indicating strong potential binding. nih.gov One such study found that a quinoline derivative exhibited a high docking score of –10.675, suggesting potent inhibitory activity. nih.gov

Similarly, docking studies on iodoquinazoline derivatives, which share structural similarities with this compound, have been performed against targets like dihydrofolate reductase (DHFR) to explore their antitumor potential. nih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. journalcra.comnih.gov The iodine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. This information is vital for designing new, more potent and selective drug candidates based on the this compound scaffold.

Table 2: Example of Molecular Docking Results for Quinoline/Quinazoline (B50416) Derivatives Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Best Docking Score | Reference |

| Quinoline Derivatives | HIV Reverse Transcriptase | 4I2P | -10.675 | nih.gov |

| 4-Anilinoquinazoline (B1210976) Derivatives | VEGFR-2 | - | -11.13 | journalcra.com |

| Iodinated Quinazolinones | Dihydrofolate Reductase (DHFR) | - | - | nih.gov |

| 4-Methyl Quinoline Derivatives | Inositol-3-phosphate synthase | 1gro | - | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Modification Guidance

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can guide the rational design of new compounds with improved potency. nih.gov

For quinoline and quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net These studies generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com

For instance, a 3D-QSAR study on 4-anilinoquinazoline derivatives as anticancer agents identified the importance of steric and electrostatic fields for their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. nih.gov Another study on pyrimido-isoquinolin-quinones found that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities were favorable for antibacterial activity. mdpi.com Applying this methodology to a series of this compound derivatives would involve synthesizing and testing a range of analogues with varied substituents. The resulting QSAR model could then precisely guide further structural modifications. For example, the model might indicate that adding a bulky, hydrophobic group at a specific position on the quinoline ring would enhance binding to a target protein, thereby providing a clear direction for synthetic efforts. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

3-Iodo-4-methylquinoline as a Versatile Synthetic Building Block and Synthon

This compound has emerged as a highly versatile building block, or synthon, in modern organic synthesis, primarily due to the reactivity of the C-I bond at the 3-position. This bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl-iodo bond towards oxidative addition with palladium makes it a preferred substrate in these transformations.

The utility of this compound is most prominently displayed in three key palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. It is a widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Sonogashira Coupling: This reaction couples the iodoquinoline with a terminal alkyne, creating a C(sp²)-C(sp) bond. This is a powerful method for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of conjugated systems for materials applications.

Heck Reaction: This reaction forms a C-C bond by coupling the iodoquinoline with an alkene. It is a valuable tool for the synthesis of substituted alkenes, such as styrylquinolines, which can possess interesting photophysical properties.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. The predictable reactivity of the C-I bond allows for its selective functionalization, even in the presence of other, less reactive, halogen substituents on the quinoline (B57606) ring.

The following table summarizes typical conditions for these cross-coupling reactions involving iodo-aromatic compounds, illustrating the versatility of synthons like this compound.

| Reaction Type | Coupling Partner | Typical Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/Water, DMF, THF | 80-110 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, DBU | THF, DMF | Room Temp. - 100 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |

Development of Complex Heterocyclic Systems Utilizing this compound

The strategic placement of the iodo and methyl groups on the quinoline core makes this compound an excellent starting material for the synthesis of complex, fused heterocyclic systems. These larger, polycyclic structures are of great interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

The general strategy for constructing these systems involves a two-stage process:

Initial Functionalization: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, is first employed at the C-3 position to introduce a new substituent. This substituent is carefully chosen to contain a reactive site (e.g., an amino, hydroxyl, or another halide group) that can participate in a subsequent cyclization step.

Intramolecular Cyclization: The newly introduced functional group then undergoes a ring-closing reaction with a neighboring position on the quinoline core or the attached substituent itself. This cyclization can be promoted by heat, acid, base, or another metal catalyst, leading to the formation of a new heterocyclic ring fused to the original quinoline framework.

For instance, a Suzuki reaction with 2-bromophenylboronic acid could introduce a 2-bromophenyl group at the 3-position. A subsequent intramolecular C-N coupling reaction could then form an indolo[3,2-b]quinoline system, a scaffold known for its antitumor activities. Similarly, introducing an ortho-amino-substituted aryl group can pave the way for the synthesis of quinolino-quinolines. The Heck reaction can also be used to forge fused ring systems through intramolecular cyclizations.

This modular approach allows for the systematic construction of diverse and complex heterocyclic libraries. By varying the coupling partner in the initial step, a wide array of fused systems can be accessed from the common precursor, this compound. Examples of complex heterocyclic systems that can be envisioned through this methodology include pyrimido[4,5-b]quinolines and other polycyclic aromatic systems.

Role in the Synthesis of Functional Organic Materials

The quinoline nucleus is a well-established component in the design of functional organic materials, particularly those with applications in optoelectronics. Quinoline derivatives have been investigated for use as emitters and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes for sensing applications.

This compound serves as a key intermediate for accessing these advanced materials. The C-3 iodo group acts as a synthetic handle, allowing for the covalent attachment of various functional units via the cross-coupling reactions detailed in section 6.1. This "molecular engineering" approach enables the fine-tuning of the electronic and photophysical properties of the final material.

For OLEDs: By coupling this compound with aromatic moieties known for their emissive properties or charge-transport capabilities, novel materials can be synthesized. The goal is to create molecules with high quantum yields, specific emission colors (e.g., blue), and good thermal stability. The quinoline core itself can contribute to the electron-transporting properties of the material.

For Fluorescent Probes: The synthesis of fluorescent probes often involves linking a fluorophore to a specific recognition unit. This compound can be elaborated into a fluorescent scaffold. The C-3 position can be functionalized via cross-coupling to introduce groups that modulate the fluorescence in response to specific analytes or environmental changes (e.g., pH, metal ions).

The versatility of palladium-catalyzed reactions allows for the introduction of a wide range of functionalities, including extended π-conjugated systems (via Suzuki and Sonogashira couplings) or styrenic groups (via Heck coupling), which are crucial for tailoring the absorption and emission characteristics of the resulting materials.

Industrial Synthetic Methodologies and Scale-Up Considerations for Iodoquinolines

Transitioning a synthetic route for an iodoquinoline derivative from the laboratory bench to an industrial scale presents a unique set of challenges and considerations. While palladium-catalyzed reactions are powerful, their implementation in large-scale manufacturing requires careful process development and optimization to ensure safety, efficiency, cost-effectiveness, and product quality.

Key considerations for the industrial synthesis of derivatives from this compound include:

Ligand Selection: The choice of phosphine (B1218219) ligand for the palladium catalyst is critical for achieving high reactivity and selectivity. On a large scale, the cost, stability, and availability of the ligand are important factors.

Residual Palladium Removal: For pharmaceutical applications, residual palladium levels in the final active pharmaceutical ingredient (API) are strictly regulated (typically to parts-per-million levels). The process must incorporate efficient purification strategies, such as treatment with metal scavengers (e.g., 2,4,6-trimercaptotriazine) or specialized chromatography, to remove palladium and other metal impurities.

Process Safety and Heat Transfer: Many cross-coupling reactions are exothermic. On a large scale, efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions. The choice of solvent and reactor design are critical for ensuring process safety.

Solvent Selection and Workup: The choice of solvent is dictated by factors such as reactant solubility, reaction performance, environmental impact ("green chemistry" principles), and ease of removal. The workup procedure must be robust, scalable, and efficient in isolating the product in high purity.

Raw Material Sourcing: The availability and cost of starting materials, including the substituted quinoline and the coupling partner (e.g., boronic acid), are critical for a commercially viable process.

The following table outlines some of the primary challenges and the corresponding mitigation strategies employed during the scale-up of palladium-catalyzed reactions involving iodoquinolines.

| Challenge | Mitigation Strategy |

|---|---|

| High Catalyst Cost | Use of high-activity catalysts (low loading), catalyst recycling, use of heterogeneous catalysts. |

| Residual Metal Contamination | Post-reaction treatment with metal scavengers, crystallization, specialized chromatography. |

| Reaction Exotherms | Controlled addition of reagents, efficient reactor cooling, use of flow chemistry reactors. |

| Impurity Profile | Process optimization to minimize side reactions, robust purification and crystallization steps. |

| Handling of Hazardous Reagents | Use of closed systems, appropriate personal protective equipment (PPE), process automation. |

Future Research Directions and Challenges

Novel Catalytic Systems for Sustainable Iodoquinoline Synthesis

The pursuit of sustainable chemical manufacturing has spurred research into novel catalytic systems that offer high efficiency, selectivity, and environmental compatibility. rsc.orgacs.org For the synthesis of 3-iodo-4-methylquinoline and related iodoquinolines, future research is focused on developing catalysts that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the development of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused, thereby reducing catalyst waste and simplifying product purification. mdpi.com For instance, nano-silver supported on graphitic carbon nitride (nano-Ag/g-C₃N₄) has been shown to be a highly efficient and recyclable catalyst for the iodination of terminal alkynes, a methodology that could be adapted for quinoline (B57606) systems. mdpi.com The exploration of other solid supports and earth-abundant metal nanoparticles is a key area of future work.

Photocatalysis represents another frontier for sustainable iodoquinoline synthesis. cornell.edunih.govresearchgate.net Visible-light-mediated reactions can often be conducted under mild conditions, reducing the energy input required for synthesis. cornell.edunih.gov Research into novel photosensitizers and reactor designs, including the use of flow chemistry, could lead to highly efficient and scalable photochemical routes to iodoquinolines. cornell.edu For example, visible light photocatalysis has been successfully used for the cyclization of iodoaryl vinyl derivatives to form tetrahydroquinoline structures, demonstrating the potential of light-driven methodologies in this area. cornell.edu

Furthermore, the development of catalytic systems that enable the direct C-H iodination of the quinoline core with high regioselectivity remains a significant goal. A radical-based direct C-H iodination protocol has been developed for the C3-selective iodination of quinolines, which is a step towards more atom-economical syntheses. scispace.comrsc.org Future work will likely focus on improving the catalytic efficiency and substrate scope of such reactions.

Table 1: Comparison of Emerging Catalytic Systems for Iodoquinoline Synthesis

| Catalytic System | Advantages | Challenges |

| Heterogeneous Catalysts | Recyclability, ease of separation, potential for continuous flow processes. | Lower activity compared to homogeneous counterparts, potential for metal leaching. |

| Photocatalysis | Mild reaction conditions, use of renewable energy (light), high selectivity. | Limited substrate scope, potential for side reactions, scalability can be challenging. |

| Direct C-H Iodination | High atom economy, avoids pre-functionalization of substrates. | Control of regioselectivity, often requires harsh oxidants. |

Chemo- and Regioselective Functionalization of this compound

The presence of both an iodine atom at the C3 position and a methyl group at the C4 position on the quinoline scaffold of this compound offers multiple sites for further chemical modification. A key challenge and area of future research is the development of methods for the chemo- and regioselective functionalization of this compound, allowing for the controlled introduction of new functional groups at specific positions.

The carbon-iodine bond at the C3 position is a versatile handle for a variety of cross-coupling reactions . Future research will likely focus on expanding the scope of coupling partners and developing milder and more efficient catalytic systems for these transformations. This will enable the synthesis of a diverse library of 3-substituted-4-methylquinolines with a wide range of electronic and steric properties.

The methyl group at the C4 position also presents opportunities for functionalization. Methods for the selective oxidation of the methyl group to an aldehyde or carboxylic acid would provide valuable synthetic intermediates. For instance, a convenient protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents has been described, highlighting a potential route for the derivatization of this compound at the C4 position. researchgate.net

Furthermore, the development of directed C-H functionalization methods that utilize the existing iodo and methyl groups to direct the introduction of new substituents at other positions on the quinoline ring is a significant area of interest. chemrxiv.org This would allow for the programmed synthesis of polysubstituted quinolines with precise control over the substitution pattern. chemrxiv.org

Integration of Machine Learning and Artificial Intelligence in Iodoquinoline Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the design of synthetic routes for iodoquinolines is no exception. researchgate.netsci-hub.box These computational tools can accelerate the discovery of new reactions and optimize existing synthetic protocols. acs.orgnih.govmit.edu

AI can also be used for reaction outcome prediction . acs.orgnih.govmit.edu By analyzing the starting materials, reagents, and reaction conditions, ML models can predict the likely products and yields of a reaction with a certain degree of accuracy. researchgate.netdoaj.org This can help to reduce the number of unsuccessful experiments and guide the optimization of reaction conditions. For example, a machine learning model has been developed to predict the reactive site of an electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net

Moreover, AI and computational methods can be employed in the de novo design of catalysts for iodoquinoline synthesis. pnnl.govrsc.orgnih.govnih.govbeilstein-institut.de By understanding the relationship between catalyst structure and activity, algorithms can propose novel catalyst architectures with improved performance for specific transformations.

Table 2: Applications of AI in Iodoquinoline Synthetic Design

| Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes by working backward from the target molecule. | Discovery of novel and more efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products and yields of a reaction based on input parameters. | Reduction of trial-and-error experimentation and faster optimization of reaction conditions. |

| Catalyst Design | Computational methods are used to design new catalysts with enhanced activity and selectivity. | Development of highly efficient and sustainable catalytic systems for iodoquinoline synthesis. |

Exploration of New Methodologies for Chiral Iodoquinoline Derivatives

The development of methodologies for the synthesis of chiral iodoquinoline derivatives is a growing area of research, driven by the importance of chiral molecules in pharmaceuticals and materials science. researchgate.netthieme-connect.com Future efforts will likely focus on the creation of both centrally and axially chiral iodoquinolines.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.netrsc.orgrsc.org The development of novel chiral catalysts that can control the stereochemistry of reactions involving the quinoline core is a key objective. This could involve the use of chiral ligands containing quinoline motifs to create metal complexes that can catalyze a range of asymmetric transformations. researchgate.netthieme-connect.com For example, the enantioselective synthesis of 3-(N-indolyl)quinolines with both C-N axial chirality and carbon central chirality has been achieved through a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.orgrsc.org

The synthesis of axially chiral quinolines is another important research direction. rsc.orgrsc.org These molecules, which possess chirality due to restricted rotation around a single bond, have found applications as chiral ligands and catalysts. acs.orgacs.orgnih.gov New methods for the atroposelective synthesis of biaryl systems containing an iodoquinoline unit are of significant interest.

In addition to asymmetric synthesis, chiral resolution techniques will continue to play a role in obtaining enantiomerically pure iodoquinolines. wikipedia.orgpharmtech.com This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. wikipedia.orgnih.gov The development of more efficient and scalable resolution methods is an ongoing challenge. The use of chiral derivatizing agents to form diastereomers that can be separated by chromatography is another established approach. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-4-methylquinoline, and how are reaction conditions optimized?

The synthesis of this compound typically involves iodination of a pre-functionalized quinoline precursor. A common approach includes:

- Step 1 : Preparation of 4-methylquinoline via cyclization of substituted anilines with acetylene derivatives under acidic conditions.

- Step 2 : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C).

- Optimization : Reaction yields depend on stoichiometry, solvent polarity, and temperature. For example, excess ICl (1.2–1.5 eq.) in DMF at 25°C maximizes regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Analytical validation by TLC and HPLC is critical .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. The 3-iodo substituent deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 7.8–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and isotopic pattern matching I.

- X-ray Crystallography (if crystals are obtainable): Resolves bond lengths and angles, validating regiochemistry .

Q. What are the key applications of this compound in medicinal chemistry?

This compound serves as:

- Cross-Coupling Precursor : The iodine moiety enables Suzuki-Miyaura or Ullmann couplings to generate biaryl structures for drug discovery.

- Antimicrobial Agent : Quinoline derivatives exhibit activity against Mycobacterium tuberculosis by disrupting cell wall synthesis.

- Fluorescent Probe : Substituted quinolines are used in bioimaging due to their tunable emission properties .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The iodine atom’s partial charge and frontier molecular orbitals (HOMO/LUMO) predict susceptibility to nucleophilic attack.

- Transition States : Simulate bond formation in Suzuki couplings to identify energy barriers.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent interactions. Validation involves comparing computed activation energies with experimental kinetic data .

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Contradictions arise from variations in:

- Assay Conditions : Standardize protocols (e.g., WHO guidelines for antimicrobial testing) to control pH, temperature, and inoculum size.

- Compound Purity : Use HPLC-validated samples (>95%) to exclude impurities as confounding factors.

- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., halogen vs. methyl groups) .

Q. What experimental designs evaluate substituent effects on this compound’s photophysical properties?

- Systematic Variation : Synthesize analogs with substituents at positions 2, 6, and 8 (e.g., -Cl, -OCH, -CF).

- Spectroscopic Analysis : Measure absorbance/emission spectra (UV-Vis, fluorescence) in solvents of varying polarity.

- Computational Correlation : Use time-dependent DFT (TD-DFT) to link electronic transitions with observed Stokes shifts. Tabulate results (Table 1):

| Substituent Position | (nm) | Quantum Yield () | Solvent Dependency |

|---|---|---|---|

| 3-I, 4-CH | 350 | 0.45 | High |

| 2-Cl, 4-CH | 340 | 0.32 | Moderate |

| 6-OCH, 4-CH | 365 | 0.58 | Low |

Reference : Data adapted from analogous quinoline studies .

Methodological Guidance

- Data Reporting : Follow WHO standards for transparency in biological activity data (e.g., IC, MIC) .

- Ethical Compliance : Declare synthetic yields, purity, and conflicts of interest in publications .

- Graphical Abstracts : Highlight 1–2 key structures (avoid overcrowding) with reaction schemes or spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。